molecular formula C12H17N3 B3081954 (s)-(-)-2-(alpha-(t-Butyl)methanamine)-1h-benzimidazole CAS No. 1118114-88-7

(s)-(-)-2-(alpha-(t-Butyl)methanamine)-1h-benzimidazole

Cat. No.: B3081954
CAS No.: 1118114-88-7
M. Wt: 203.28 g/mol
InChI Key: GYFNABLHDUXEKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(-)-2-(α-(t-Butyl)methanamine)-1H-benzimidazole (CAS: 1118114-88-7) is a chiral benzimidazole derivative with the molecular formula C₁₂H₁₇N₃ and a molecular weight of 203.28 g/mol . The compound features a benzimidazole core substituted at the 2-position with a methanamine group bearing a bulky tert-butyl (t-Bu) substituent. The stereochemistry of the methanamine moiety is specified as the (S)-(-)-enantiomer, which may influence its interactions with chiral biological targets or metal coordination centers. Benzimidazole derivatives are widely studied for their pharmacological and coordination chemistry applications, and the t-Bu group in this compound likely enhances lipophilicity and steric hindrance compared to simpler analogs .

Properties

IUPAC Name

1-(1H-benzimidazol-2-yl)-2,2-dimethylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3/c1-12(2,3)10(13)11-14-8-6-4-5-7-9(8)15-11/h4-7,10H,13H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFNABLHDUXEKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1=NC2=CC=CC=C2N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-(-)-2-(alpha-(t-Butyl)methanamine)-1h-benzimidazole typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective for the synthesis of tert-butyl esters, which can be adapted for the production of this compound .

Chemical Reactions Analysis

Types of Reactions

(s)-(-)-2-(alpha-(t-Butyl)methanamine)-1h-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The benzimidazole core can be reduced under specific conditions to yield partially or fully hydrogenated products.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products

The major products formed from these reactions include nitroso or nitro derivatives, hydrogenated benzimidazoles, and substituted benzimidazoles.

Scientific Research Applications

Catalytic Applications

Chiral Ligand in Asymmetric Synthesis
(S)-t-Bu-BIMAH functions as a chiral nitrogen ligand in coordination complexes, especially with transition metals like ruthenium. These complexes are pivotal in catalyzing asymmetric reactions, enabling the preferential formation of specific enantiomers. This characteristic is crucial for synthesizing chiral molecules with high enantiomeric purity, which is essential in pharmaceutical applications.

Specific Reactions
Research has demonstrated that (S)-t-Bu-BIMAH/ruthenium complexes can effectively catalyze various organic reactions, including:

  • Hydrogenation : The complex facilitates the hydrogenation of alkenes and ketones to produce chiral alcohols.
  • C-C Bond Formation : It plays a role in coupling reactions that form carbon-carbon bonds, crucial for building complex organic structures.

Antimicrobial Properties
Benzimidazole derivatives, including (S)-t-Bu-BIMAH, have shown significant antimicrobial activity. Studies indicate that compounds with similar structures exhibit effectiveness against various bacteria such as Staphylococcus aureus and Escherichia coli. The presence of the t-butyl group enhances lipophilicity, potentially improving bioavailability and interaction with biological membranes .

Anti-inflammatory Effects
Research into benzimidazole derivatives has revealed notable anti-inflammatory properties. Compounds structurally related to (S)-t-Bu-BIMAH have demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets for anti-inflammatory drugs. Such compounds exhibited IC50 values comparable to established anti-inflammatory agents like diclofenac .

Drug Development

Pharmaceutical Applications
The unique structure of (S)-t-Bu-BIMAH allows it to serve as a scaffold for developing new therapeutic agents. Its ability to form stable complexes with various metal ions can be exploited to create novel drugs targeting specific diseases. The compound's chiral nature is particularly beneficial in designing drugs that require stereoselectivity for enhanced efficacy and reduced side effects.

Comparative Analysis with Related Compounds

To better understand the significance of (S)-t-Bu-BIMAH, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeUnique Features
2-(α-Methyl)benzimidazoleBenzimidazoleMethyl group increases lipophilicity
2-(α-Isopropyl)benzimidazoleBenzimidazoleIsopropyl group enhances steric bulk
2-(α-Ethyl)benzimidazoleBenzimidazoleEthyl group provides moderate lipophilicity

The t-butyl group in (S)-t-Bu-BIMAH not only enhances lipophilicity but also introduces steric hindrance, which may lead to different pharmacokinetic profiles compared to its analogs.

Mechanism of Action

The mechanism of action of (s)-(-)-2-(alpha-(t-Butyl)methanamine)-1h-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group and amine moiety play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between (S)-(-)-2-(α-(t-Butyl)methanamine)-1H-benzimidazole and related benzimidazole derivatives:

Compound Name (CAS/Abbreviation) Molecular Formula Substituent(s) Key Functional Features Biological/Metal Coordination Activity
(S)-(-)-2-(α-(t-Bu)methanamine)-1H-benzimidazole C₁₂H₁₇N₃ t-Bu-substituted methanamine at C2 Chiral center, bulky tert-butyl group Not explicitly reported in evidence
abb (1-(1H-benzimidazol-2-yl)-N-(1H-benzimidazol-2-ylmethyl)methanamine) C₁₅H₁₄N₄ Bis(benzimidazole)methanamine Tridentate ligand for Ni(II) complexes Antibacterial activity (via Ni complexes)
tbb (2-(1H-benzimidazol-2-ylmethylsulfanylmethyl)-1H-benzimidazole) C₁₅H₁₄N₄S₂ Bis(benzimidazole) with thioether linkage S-donor for metal coordination Enhanced antibacterial activity in Ni complexes
2-(4-Bromophenyl)-1H-benzimidazole (3a) C₁₃H₉BrN₂ 4-Bromophenyl at C2 Electron-withdrawing halogen substituent Synthetic intermediate, no reported activity
HPBI (2-(2-hydroxyphenyl)-1H-benzimidazole) C₁₃H₁₀N₂O 2-Hydroxyphenyl at C2 O-donor for Cu(II) coordination Fluorescent NO detection in cells

Physicochemical Properties

  • Lipophilicity : The t-Bu group increases logP compared to polar analogs like HPBI (which has a hydroxyl group) or sulfonamide derivatives (e.g., 5a) .
  • Solubility : Derivatives with hydrophilic substituents (e.g., hydroxyl in HPBI or sulfonamides) exhibit better aqueous solubility, whereas the t-Bu compound is likely more soluble in organic solvents .

Biological Activity

(S)-(-)-2-(α-(t-Butyl)methanamine)-1H-benzimidazole is a chiral compound with a unique benzimidazole core featuring an α-(t-butyl)methanamine substituent. This structure enhances its lipophilicity, which is crucial for various biological applications. The compound has garnered attention due to its potential therapeutic properties, particularly in modulating sodium channels and exhibiting antioxidant activities.

The molecular formula of (S)-(-)-2-(α-(t-Butyl)methanamine)-1H-benzimidazole is C_13H_17N_3, with a molecular weight of approximately 203.28 g/mol. The synthesis of this compound can be achieved through several methods, including acylation to form amides, which may enhance biological activity. The presence of the t-butyl group not only increases lipophilicity but also introduces steric hindrance that can influence pharmacokinetic profiles.

Sodium Channel Modulation

Recent studies indicate that benzimidazole derivatives, including (S)-(-)-2-(α-(t-Butyl)methanamine)-1H-benzimidazole, act as modulators of sodium channels, particularly the Nav1.8 channel. This channel is significant in pain pathways, and compounds that selectively inhibit Nav1.8 over other sodium channels (like Nav1.5) may offer new therapeutic avenues for pain management .

Antioxidant Activity

Research has shown that compounds related to benzimidazole demonstrate strong antioxidant properties. For instance, various benzimidazole derivatives have been evaluated for their ability to scavenge free radicals and inhibit oxidative stress-related pathways. In vitro assays have revealed that these compounds can significantly reduce oxidative damage in cellular models .

Comparative Analysis with Related Compounds

To better understand the biological activity of (S)-(-)-2-(α-(t-Butyl)methanamine)-1H-benzimidazole, a comparison with structurally similar compounds is insightful:

Compound NameStructure TypeUnique Features
2-(α-Methyl)benzimidazoleBenzimidazoleMethyl group increases lipophilicity
2-(α-Isopropyl)benzimidazoleBenzimidazoleIsopropyl group enhances steric bulk
2-(α-Ethyl)benzimidazoleBenzimidazoleEthyl group provides moderate lipophilicity

The t-butyl substituent in (S)-(-)-2-(α-(t-Butyl)methanamine)-1H-benzimidazole distinguishes it from these analogs by enhancing both lipophilicity and steric hindrance, potentially leading to unique pharmacological profiles.

Case Studies and Research Findings

Several studies have documented the biological effects of benzimidazoles:

  • Pain Management : In a study focusing on sodium channel modulation, it was found that certain benzimidazole derivatives effectively reduced pain responses in animal models by selectively targeting the Nav1.8 channel .
  • Antioxidant Studies : A series of benzimidazole ureas were synthesized and tested for antioxidant activity using multiple assays (TAC, FRAP, DPPH). Results indicated that certain derivatives exhibited significant antioxidant capabilities, highlighting their potential in preventing oxidative stress-related diseases .
  • Antidiabetic Potential : In vitro assays against α-amylase and α-glucosidase enzymes showed that several benzimidazole derivatives had good to moderate antidiabetic activity, suggesting potential applications in managing diabetes .

Q & A

Q. What are the preferred synthetic routes for (S)-(-)-2-(α-(t-Butyl)methanamine)-1H-benzimidazole, and how are enantiomeric purity and yield optimized?

The synthesis typically involves chiral resolution or asymmetric catalysis. A common method utilizes the Debus-Radziszewski reaction, where o-phenylenediamine derivatives are condensed with chiral α-(t-butyl)methanamine precursors under acidic conditions . Enantiomeric purity is enhanced via chiral HPLC or crystallization with resolving agents (e.g., tartaric acid derivatives). Yield optimization requires controlled reaction temperatures (70–90°C) and inert atmospheres to prevent oxidation of the benzimidazole core .

Key Data :

ParameterValueSource
Molecular Weight203.28 g/mol
Melting Point220–222°C (decomposes)
Chiral Purity (typical)≥95% ee (via HPLC)

Q. Which characterization techniques are critical for confirming the structure and stereochemistry of this compound?

  • X-ray Crystallography : Resolves absolute configuration; SHELXL is widely used for refinement .
  • Chiral HPLC : Uses columns like Chiralpak AD-H with hexane/isopropanol mobile phases to validate enantiopurity .
  • NMR Spectroscopy : Key signals include the t-butyl singlet (δ 1.2–1.4 ppm) and benzimidazole NH protons (δ 12.5–13.0 ppm) .
  • Polarimetry : Specific rotation [α]D²⁵ = -15° to -20° (c = 1 in CHCl₃) confirms the (S)-configuration .

Q. What are the primary chemical reactions involving this compound in catalytic applications?

The compound acts as a chiral ligand in asymmetric hydrogenation. For example, Ru(II) complexes (e.g., [RuCl₂(Tol-BINAP)((S)-t-Bu-BIMAH)]) catalyze ketone reductions with >90% enantiomeric excess (ee). Reaction conditions: H₂ (50–100 bar), 25–40°C, and ethanol as solvent . Competing side reactions (e.g., ligand dissociation) are mitigated by maintaining low moisture levels and using degassed solvents .

Advanced Research Questions

Q. How does the t-butyl substituent influence catalytic activity and stereoselectivity in transition-metal complexes?

The t-butyl group enhances steric bulk, stabilizing metal-ligand coordination geometries (e.g., octahedral in Ru complexes) and preventing undesired substrate orientations. Computational studies (DFT) show that the t-butyl group increases the energy barrier for non-productive pathways by 8–12 kcal/mol, favoring high ee . Comparative studies with i-propyl analogs show 10–15% lower selectivity, highlighting the t-butyl's unique role .

Comparative Catalytic Performance :

LigandSubstrateee (%)TOF (h⁻¹)
(S)-t-Bu-BIMAHAcetophenone92500
(S)-i-Pr-BIMAHAcetophenone78450
Data from asymmetric hydrogenation trials

Q. What strategies resolve contradictions in crystallographic data for metal complexes of this ligand?

Discrepancies in bond lengths/angles (e.g., Ru–N vs. Ru–P distances) arise from twinning or low-resolution data. Solutions include:

  • Using SHELXD for twin-law identification and SHELXL for refinement with TWIN/BASF commands .
  • High-pressure data collection (e.g., 100 K, synchrotron radiation) improves resolution to <0.8 Å .
  • Cross-validating with EXAFS to confirm metal-ligand coordination .

Q. How can computational modeling predict the ligand’s efficacy in novel catalytic systems?

Molecular docking (AutoDock Vina) and DFT (Gaussian 16) simulate interactions between the ligand and metal centers. Key parameters:

  • Gibbs free energy of coordination (ΔG < -5 kcal/mol indicates stable complexes).
  • Frontier molecular orbitals (HOMO-LUMO gap < 3 eV correlates with redox activity) .
  • Non-covalent interaction (NCI) plots identify steric clashes from the t-butyl group .

Methodological Challenges & Solutions

Q. What are the pitfalls in synthesizing air-sensitive Ru complexes with this ligand, and how are they mitigated?

  • Pitfalls : Ligand oxidation (evidenced by NMR δ 7.5–8.0 ppm aromatic shifts) and Ru²⁺ → Ru³⁺ oxidation.
  • Solutions : Use Schlenk lines for anhydrous conditions, purify ligands via recrystallization under N₂, and store complexes with molecular sieves .

Q. How do solvent polarity and temperature affect the ligand’s conformational flexibility?

Polar solvents (e.g., DMSO) stabilize planar benzimidazole conformations via H-bonding, while nonpolar solvents (toluene) favor twisted geometries. Variable-temperature NMR (VT-NMR) shows coalescence temperatures of 240–260 K for rotational barriers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(s)-(-)-2-(alpha-(t-Butyl)methanamine)-1h-benzimidazole
Reactant of Route 2
Reactant of Route 2
(s)-(-)-2-(alpha-(t-Butyl)methanamine)-1h-benzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.